chemical properties of 3-((2,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride
chemical properties of 3-((2,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride
An In-Depth Technical Guide to the Chemical Properties of 3-((2,4-Dichlorobenzyl)oxy)pyrrolidine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the , a heterocyclic compound of significant interest to researchers and drug development professionals. This molecule integrates two key structural motifs: a three-dimensional pyrrolidine scaffold, which is a privileged structure in medicinal chemistry, and a 2,4-dichlorobenzyl ether group.[1][2][3] Formulated as a hydrochloride salt, the compound exhibits enhanced stability and solubility, which are critical for pharmaceutical applications.[4] This document delves into the compound's molecular identity, physicochemical properties, and stability profile. It further provides detailed, field-proven experimental protocols for its analytical characterization and the empirical determination of its core properties, grounding all claims in established scientific principles to support its application in research and development.
Introduction
The Pyrrolidine Scaffold in Medicinal Chemistry
The five-membered, saturated pyrrolidine ring is a cornerstone of modern drug discovery.[1][5] Unlike flat, aromatic systems, the sp³-hybridized carbons of the pyrrolidine ring create a non-planar, three-dimensional structure.[2][3] This spatial complexity allows for a more sophisticated and precise exploration of the pharmacophore space within a biological target's binding site.[1] The pyrrolidine ring is a common feature in numerous natural products, including the amino acid proline, and is a key component in a wide array of approved pharmaceuticals, contributing to their unique pharmacological profiles and efficacy.[6][7] Its stereogenic centers can be manipulated to optimize drug-target interactions, making it a versatile and powerful scaffold for medicinal chemists.[2][3]
The Critical Role of the Hydrochloride Salt Form
In pharmaceutical development, the conversion of a free amine to its hydrochloride salt is a fundamental strategy for optimizing a compound's properties. The free amine in the pyrrolidine ring of the parent molecule is basic and susceptible to degradation, particularly through oxidation of the nitrogen's lone pair of electrons.[8] By forming the hydrochloride salt, the pyrrolidine nitrogen is protonated to form a pyrrolidinium cation. This protonation effectively sequesters the lone pair, significantly enhancing the compound's chemical stability and preventing oxidative side reactions.[8][9] Furthermore, this salt formation dramatically improves aqueous solubility and typically results in a more crystalline, less hygroscopic solid, which simplifies handling, storage, and formulation processes.[4][9]
Compound Overview: 3-((2,4-Dichlorobenzyl)oxy)pyrrolidine Hydrochloride
This compound is a synthetic building block that merges the beneficial 3D structure of the pyrrolidine ring with the electronic and steric influences of a 2,4-dichlorobenzyl moiety via an ether linkage. The hydrochloride salt form ensures its stability and suitability for use in various research and development settings. Understanding its detailed chemical properties is paramount for its effective application as a precursor or intermediate in the synthesis of more complex molecular entities.
Molecular Identity and Physicochemical Properties
A precise understanding of the molecule's fundamental properties is the foundation for its application. The data presented below combines information from chemical suppliers with established principles of physical organic chemistry.
Identification
| Property | Value | Source(s) |
| IUPAC Name | 3-[(2,4-dichlorophenyl)methoxy]pyrrolidine hydrochloride | [10] |
| CAS Number | 1220033-11-3 (Racemic) | [10][11] |
| 1289585-28-9 ((S)-enantiomer) | [12] | |
| 1264038-02-9 ((R)-enantiomer) | [12] | |
| Molecular Formula | C₁₁H₁₄Cl₃NO | [10][12] |
| Molecular Weight | 282.59 g/mol | [10][12] |
| Synonyms | 3-((2,4-Dichlorobenzyl)oxy)pyrrolidine HCl | [10] |
Structural and Physicochemical Analysis
The molecule's structure dictates its behavior. The pyrrolidine ring provides a basic nitrogen atom, while the dichlorobenzyl group imparts significant lipophilicity. The ether linkage offers a point of metabolic vulnerability and influences the overall conformation.
| Parameter | Predicted Value / Expected Characteristic | Rationale and Significance |
| Lipophilicity (XLogP3) | 2.6 (for free base) | This value suggests moderate lipophilicity, indicating a good balance for potential membrane permeability.[13] LogP is a critical determinant of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. |
| Aqueous Solubility | High | As a hydrochloride salt, the compound is expected to be readily soluble in water and polar protic solvents. This is a direct consequence of its ionic nature, which is highly favorable for solvation by water molecules.[4] |
| pKa | ~9-11 (Predicted) | The pyrrolidine nitrogen is a secondary amine, which is typically basic. The pKa determines the ionization state at physiological pH (~7.4). At this pH, the compound will be predominantly in its protonated, charged form, which influences solubility and receptor interactions. |
| Stereochemistry | Chiral center at C3 | The carbon atom bearing the benzyloxy group is a stereocenter. The compound exists as (R) and (S) enantiomers, which can exhibit different biological activities due to the stereospecific nature of protein binding sites.[1][3] |
Analytical Characterization Workflow
Confirming the identity, structure, and purity of the compound is a mandatory first step in any research endeavor. The following workflow outlines the standard, self-validating procedures for comprehensive characterization.
Caption: Standard analytical workflow for compound validation.
Protocol: NMR Spectroscopic Analysis
Causality: NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. ¹H NMR confirms the presence and environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the hydrochloride salt is soluble in polar solvents). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected Signals:
-
~7.5-7.8 ppm: Aromatic protons of the dichlorophenyl ring.
-
~4.6 ppm: Benzylic methylene protons (-O-CH₂-Ar).
-
~3.0-3.8 ppm: Protons on the pyrrolidine ring.
-
~9.5-10.5 ppm: A broad singlet corresponding to the protonated amine (-NH₂⁺-).
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected Signals:
-
~127-135 ppm: Aromatic carbons.
-
~70-80 ppm: Aliphatic carbons attached to heteroatoms (C3 and the benzylic CH₂).
-
~45-55 ppm: Aliphatic carbons of the pyrrolidine ring adjacent to the nitrogen.
-
-
Protocol: Mass Spectrometric Analysis
Causality: Mass spectrometry provides the exact molecular weight of the compound (as the free base after ionization), confirming its elemental formula.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode. The compound will be detected as the protonated free base [M+H]⁺.
-
Analysis:
-
Expected Molecular Ion: For the free base (C₁₁H₁₃Cl₂NO), the expected monoisotopic mass is 245.0374.[13] The detected [M+H]⁺ ion should be at m/z 246.0452.
-
Isotopic Pattern: The presence of two chlorine atoms will generate a characteristic isotopic pattern (M, M+2, M+4) that must be observed for confirmation.
-
Experimental Determination of Key Physicochemical Properties
While properties can be predicted, empirical data is the gold standard in drug development. The following protocols describe robust methods for determining critical physicochemical parameters.
Protocol: Lipophilicity Determination (LogP) via Shake-Flask Method
Causality: The partition coefficient (LogP) between n-octanol and water is the classical measure of lipophilicity and a key predictor of a compound's ability to cross biological membranes.
Caption: Workflow for LogP determination via the shake-flask method.
-
Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the aqueous buffer. This step is critical to prevent volume changes during the experiment.
-
Partitioning: Add a known amount of the compound to a vial containing known volumes of the pre-saturated n-octanol and buffer.
-
Equilibration: Seal the vial and shake at a constant temperature until equilibrium is reached (typically several hours to 24 hours).
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Chemical Stability Profile
Trustworthiness: A compound's utility is directly linked to its stability. As a hydrochloride salt, 3-((2,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride possesses inherently good solid-state stability.
-
Solid-State Stability: The protonation of the pyrrolidine nitrogen protects it from atmospheric oxidation.[8] For long-term storage, the compound should be kept in a tightly sealed container in a dry, cool environment, under an inert atmosphere if possible, as recommended by suppliers.[10][12]
-
Solution Stability: While stable in neutral and mildly acidic aqueous solutions, the compound may be susceptible to degradation under strongly basic or acidic conditions. At high pH, deprotonation to the free base could increase susceptibility to oxidation. At very low pH, the ether linkage could potentially undergo hydrolysis, although this typically requires harsh conditions.
Protocol: Forced Degradation Study
Causality: Forced degradation studies are used to identify potential degradation pathways and to develop stability-indicating analytical methods.
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol/water).
-
Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following conditions:
-
Acidic: Add HCl to a final concentration of 0.1 M.
-
Basic: Add NaOH to a final concentration of 0.1 M.
-
Oxidative: Add H₂O₂ to a final concentration of 3%.
-
Thermal: Heat the solution at 60°C.
-
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stressed sample, neutralize it if necessary, and dilute to a standard concentration.
-
Analysis: Analyze all samples by a reverse-phase HPLC-UV method. Compare the chromatograms to an unstressed control to identify the appearance of new peaks (degradants) and the decrease in the main peak area.
Conclusion
3-((2,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride is a well-defined chemical entity with properties that make it a valuable tool for chemical and pharmaceutical research. Its structure combines the advantageous three-dimensionality of the pyrrolidine ring with the stability and solubility conferred by its hydrochloride salt form.[1][4] The moderate lipophilicity suggested by its structure indicates a promising foundation for developing molecules with favorable ADME characteristics. The protocols and data presented in this guide provide a comprehensive framework for the characterization, handling, and application of this compound, ensuring scientific integrity and enabling its effective use in the discovery of novel chemical entities.
References
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
-
ResearchGate. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Hydrochloride Salts in Chemical Stability: A Look at (S)-3-Amino-4-(3-chlorophenyl)butyric Acid Hydrochloride. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
University of Glasgow Theses Service. Amine hydrochloride salts: a problem in polyurethane synthesis. [Link]
-
Reddit. (2015). Why are organic amines often more stable as the HCl salt than in the free base form? [Link]
-
The Royal Society of Chemistry. (2013). Supporting Information: L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]
-
PubChem. Pyrrolidine, hydrochloride (1:1). [Link]
- Google Patents. WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes.
-
National Institutes of Health. Pyrrolidine, Piperazine, and Diazinane Alkaloids from the Marine Bacterium Strain Vibrio ruber ZXR-93. [Link]
-
ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]
-
PubChem. (3z)-5-[(2,6-Dichlorobenzyl)sulfonyl]-3-[(3,5-Dimethyl-4-{[(2s)-2-(Pyrrolidin-1-Ylmethyl)pyrrolidin-1-Yl]carbonyl}-1h-Pyrrol-2-Yl)methylidene]-1,3-Dihydro-2h-Indol. [Link]
-
ResearchGate. Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses. [Link]
-
Wikipedia. Pyrrolidine. [Link]
-
European Union Reference Laboratory for mycotoxins & plant toxins. Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS. [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
PubChem. Pyrrolizidine. [Link]
- Google Patents. CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride.
-
PubChem. Pyrrolidine. [Link]
-
National Institutes of Health. Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. [Link]
-
PubChem. 3-(p-chlorobenzyl)-1-(3,4-dimethoxyphenethyl)pyrrolidine hydrochloride. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 3-[(2,4-Dichlorobenzyl)oxy]pyrrolidinehydrochloride | 1220033-11-3 [amp.chemicalbook.com]
- 11. parchem.com [parchem.com]
- 12. 1289585-28-9|(S)-3-(2,4-Dichlorobenzyloxy)pyrrolidine hydrochloride|BLD Pharm [bldpharm.com]
- 13. Buy (R)-3-((2,4-Dichlorobenzyl)oxy)pyrrolidine [smolecule.com]
